molecular formula C11H12F3NO2 B13952737 Ethyl 3-(methyl(trifluoromethyl)amino)benzoate

Ethyl 3-(methyl(trifluoromethyl)amino)benzoate

Cat. No.: B13952737
M. Wt: 247.21 g/mol
InChI Key: DSQZKPFMORHKHB-UHFFFAOYSA-N
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Description

Ethyl 3-(methyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, with a trifluoromethyl-substituted amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(methyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Trifluoromethylation: The amine group is subsequently trifluoromethylated using a reagent like trifluoromethyl iodide under basic conditions.

    Methylation: Finally, the trifluoromethylated amine is methylated using methyl iodide in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Ethyl 3-(methyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 3-(trifluoromethyl)amino)benzoate

Uniqueness

Ethyl 3-(methyl(trifluoromethyl)amino)benzoate is unique due to the presence of both a trifluoromethyl group and a methylated amine group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its analogs.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 3-[methyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-3-17-10(16)8-5-4-6-9(7-8)15(2)11(12,13)14/h4-7H,3H2,1-2H3

InChI Key

DSQZKPFMORHKHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N(C)C(F)(F)F

Origin of Product

United States

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